

5-Bromo-8-chloroisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-8-chloroisoquinoline**

Cat. No.: **B1532089**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-8-chloroisoquinoline**: Properties, Synthesis, and Applications

Abstract

5-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted isoquinoline, it belongs to a class of scaffolds known for a wide range of biological activities. The presence of two distinct halogen atoms at the C5 and C8 positions provides orthogonal reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures and potential pharmaceutical agents. This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, a plausible and detailed synthetic methodology grounded in established protocols, and its potential applications in drug discovery and materials science.

Core Molecular Attributes

5-Bromo-8-chloroisoquinoline is an aromatic compound featuring an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The specific substitution pattern is critical to its chemical identity and reactivity.

Attribute	Data	Source(s)
IUPAC Name	5-Bromo-8-chloroisoquinoline	N/A
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2] [3] [4]
Molecular Weight	242.50 g/mol (Conventional) 242.4997 g/mol (Monoisotopic)	[1] [2] [3] [5]
CAS Number	956003-79-5	[1] [2] [4]
Canonical SMILES	C1=CN=C2C(=C1)C(=CC=C2Cl)Br	[1]
Appearance	White to off-white or pale yellow crystalline powder	[1] [5]

Physicochemical Properties

The physical characteristics of **5-Bromo-8-chloroisoquinoline** are dictated by its rigid, aromatic structure and the presence of polar carbon-halogen bonds. These features influence its solubility, melting point, and density, which are critical parameters for its use in synthetic protocols.

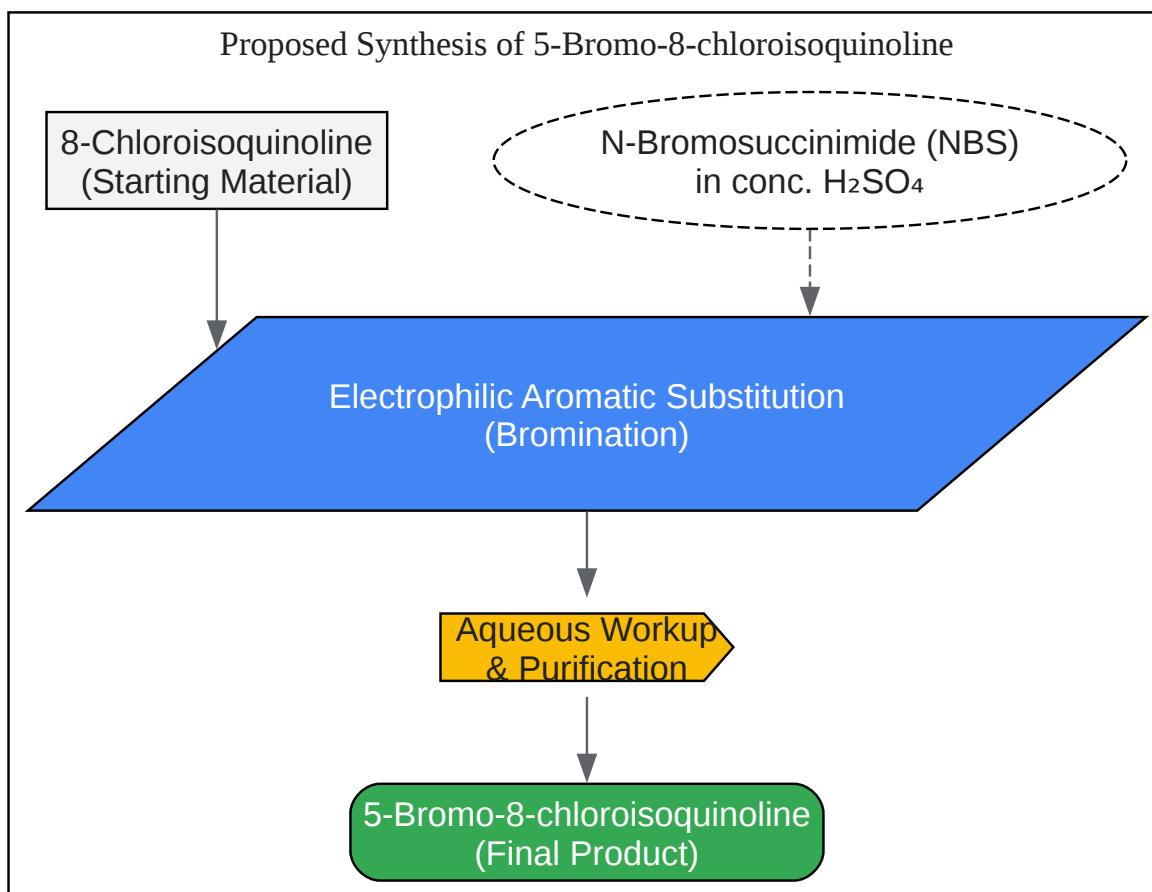
Property	Value	Source(s)
Melting Point	73-77 °C	[5]
Density	~1.69 g/cm ³	[5]
Solubility	Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.	[1] [5]
Purity	Typically available at ≥95% or ≥98%	[1] [5]

The limited aqueous solubility is typical for polycyclic aromatic hydrocarbons, while its solubility in polar aprotic solvents like DMSO makes it amenable to a wide range of reaction conditions, particularly in nucleophilic substitution and cross-coupling reactions.

Synthesis and Mechanistic Insights

While a specific, published synthesis for **5-Bromo-8-chloroisoquinoline** is not readily available, a highly plausible and efficient route can be designed based on well-established methodologies for the regioselective halogenation of the isoquinoline core. The synthesis of related compounds, such as 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline, provides a robust template for this process.^{[6][7]}

The proposed strategy involves a selective electrophilic bromination of 8-chloroisoquinoline. The isoquinoline ring system is electron-deficient; therefore, electrophilic substitution requires strongly acidic conditions to activate the ring. The reaction proceeds with high regioselectivity, favoring substitution at the C5 position.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **5-Bromo-8-chloroisoquinoline**.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the validated synthesis of 5-bromoisoquinoline and represents a self-validating system for achieving the target compound.[6][7]

Step 1: Reaction Setup

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8 volumes relative to starting material).
- Cool the acid to 0°C in an ice-water bath.
- Slowly add 8-chloroisoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed 25-30°C. Causality: This exothermic dissolution must be controlled to prevent degradation.

Step 2: Bromination

- Once dissolution is complete, cool the reaction mixture to between -25°C and -20°C using a dry ice/acetone bath.
- Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, vigorously stirring while maintaining the internal temperature between -22°C and -25°C. Causality: Strict temperature control is paramount. It ensures high regioselectivity for the C5 position and suppresses the formation of undesired dibrominated byproducts, which are difficult to remove.
- Stir the mixture at this temperature for 2-4 hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.

Step 3: Workup and Isolation

- Carefully pour the reaction mixture onto crushed ice (~10x the volume of the acid). This quenches the reaction and precipitates the product salt.

- Neutralize the acidic solution by the slow addition of a base (e.g., concentrated aqueous ammonia or NaOH solution), keeping the temperature below 30°C with an ice bath. The free base of the product will precipitate. Causality: The product is soluble in strong acid; neutralization is required for its precipitation and isolation.
- Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Step 4: Purification

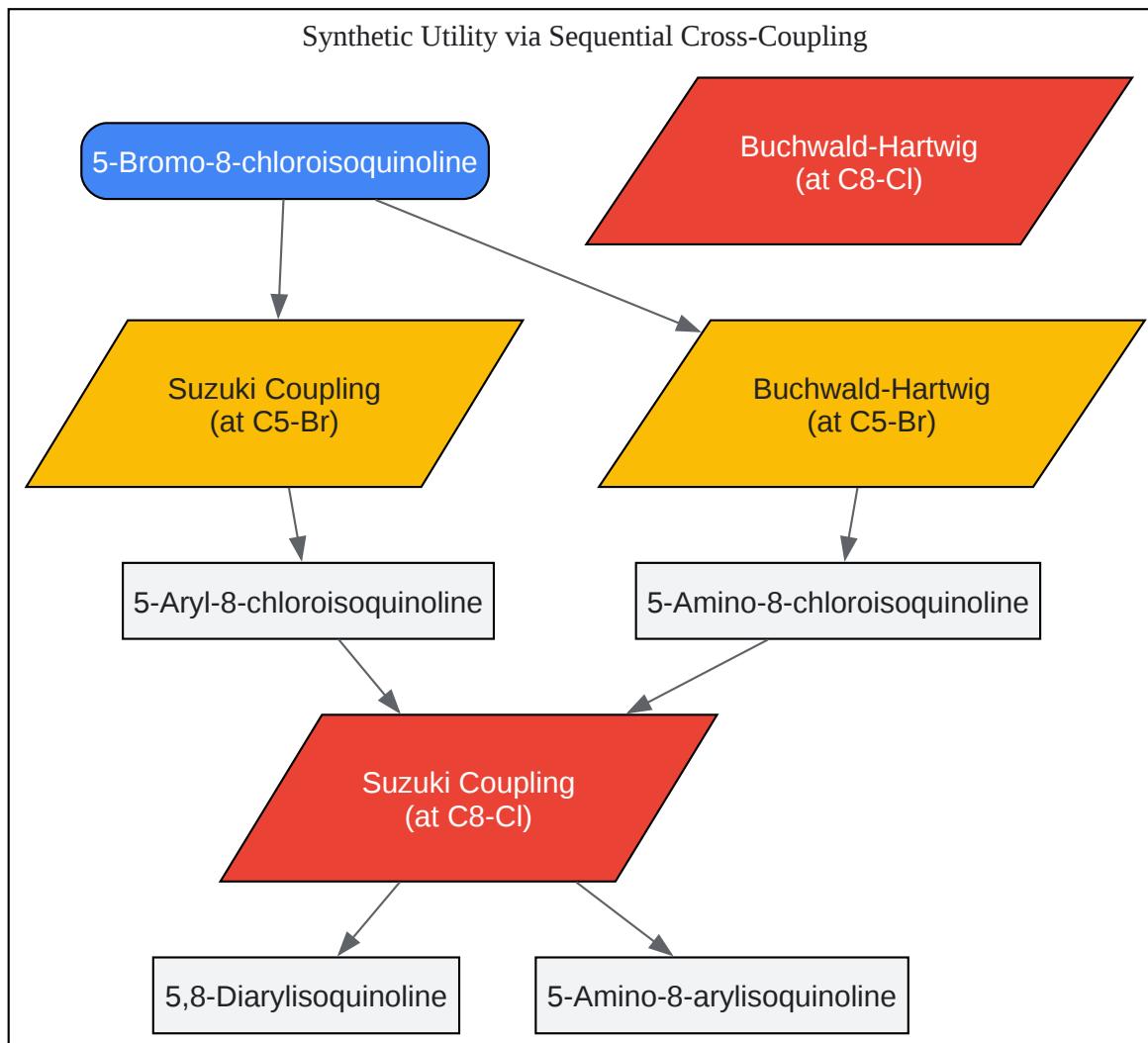
- Air-dry the crude solid.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water or heptane/toluene) to yield pure **5-Bromo-8-chloroisoquinoline**. Causality: Recrystallization removes any remaining starting material and isomeric impurities, yielding a product of high purity suitable for further applications.

Applications in Research and Drug Development

The true value of **5-Bromo-8-chloroisoquinoline** lies in its potential as a versatile intermediate for constructing more complex molecules. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under standard palladium-catalyzed conditions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This feature enables a programmed approach to molecular elaboration.

This scaffold is valuable for:

- Pharmaceutical Synthesis: Halogenated isoquinolines are precursors to compounds with potential biological activities, including anticancer and antimicrobial properties.^{[1][8]}
- Fragment-Based Drug Discovery: It serves as a core fragment that can be elaborated to probe interactions with biological targets.
- Organic Electronics: Polycyclic aromatic nitrogen heterocycles are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials.



[Click to download full resolution via product page](#)

Caption: Selective functionalization pathways for **5-Bromo-8-chloroisoquinoline**.

Safety and Handling

As with many halogenated organic compounds, **5-Bromo-8-chloroisoquinoline** should be handled with appropriate safety precautions.[\[1\]](#)

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 5-BROMO-8-CHLOROISOQUINOLINE CAS#: 956003-79-5 [amp.chemicalbook.com]
- 5. 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-8-chloroisoquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532089#5-bromo-8-chloroisoquinoline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com